N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMJLWUQOPAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of bifuran derivatives with phenylethylamine in the presence of oxalyl chloride. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Catalysts: Base catalysts such as triethylamine or pyridine
The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amine to form the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenylethyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylethyl group may interact with biological receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Umami Flavoring Agents
The oxalamide N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) is a well-studied umami flavor compound. Key comparisons:
- Structural Differences : S336 substitutes the bifuran group with a dimethoxybenzyl and pyridyl moiety, enhancing its interaction with the T1R1/T1R3 umami receptor .
- Applications: S336 is globally approved as a flavor enhancer in sauces, snacks, and frozen foods, replacing monosodium glutamate (MSG) .
Antiviral Agents
Several oxalamides in target HIV entry inhibition, such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13):
Enzyme Inhibitors
Compounds like N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, ) inhibit stearoyl-CoA desaturase:
Toxicological and Metabolic Profiles
- Metabolism: Oxalamides like N-[(Ethoxycarbonyl)methyl]-p-menthane-3-carboxamide (No. 1776) undergo ester hydrolysis, while S336 resists amide cleavage . The bifuran group in the target compound may slow hydrolysis, extending half-life.
- Safety: NOEL values for flavoring oxalamides range from 8–100 mg/kg/day, suggesting structural modifications significantly influence toxicity .
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
The synthesis of this compound typically involves the reaction of bifuran derivatives with phenylethylamine in the presence of oxalyl chloride. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Catalysts: Base catalysts such as triethylamine or pyridine
The compound's molecular formula is with a molecular weight of 338.4 g/mol, indicating its potential for various interactions in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its mechanism of action primarily involves interaction with metal ions, which facilitates coupling reactions significant in microbial growth inhibition. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The compound has also been explored for its anticancer activity. Preliminary studies suggest that it may inhibit specific biological pathways relevant to cancer progression. For instance, the bifuran moiety can interact with various cellular targets, potentially leading to apoptosis in cancer cells. In vitro assays have demonstrated that related oxalamides exhibit cytotoxic effects against several cancer cell lines, including breast and colorectal cancers .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity assessment | The compound showed significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Cytotoxicity against cancer cell lines | IC50 values indicated potent cytotoxicity in breast cancer cell lines (IC50 = 15 µM). |
| Study 3 | Mechanistic studies on apoptosis induction | Flow cytometry revealed increased apoptosis rates in treated cells compared to controls. |
These findings highlight the compound's potential as a lead candidate for further development in antimicrobial and anticancer therapies.
The proposed mechanism of action for this compound involves:
- Metal Ion Interaction: The bifuran moiety can form stable complexes with metal ions, which may enhance its reactivity and biological activity.
- Biological Receptor Modulation: The phenylethyl group may interact with specific biological receptors, modulating their activity and potentially leading to therapeutic effects.
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting a possible role for this oxalamide in metabolic regulation .
Q & A
Q. How can computational methods predict toxicological risks early in development?
- Answer :
- ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, hERG inhibition, and mutagenicity .
- Molecular dynamics simulations : Evaluate metabolite formation (e.g., epoxides from bifuran oxidation) .
- CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
